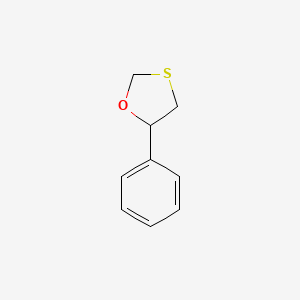

5-Phenyl-1,3-oxathiolane

Description

Structure

3D Structure

Properties

CAS No. |

114364-47-5 |

|---|---|

Molecular Formula |

C9H10OS |

Molecular Weight |

166.24 g/mol |

IUPAC Name |

5-phenyl-1,3-oxathiolane |

InChI |

InChI=1S/C9H10OS/c1-2-4-8(5-3-1)9-6-11-7-10-9/h1-5,9H,6-7H2 |

InChI Key |

FWNFGEVVMXTVOD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OCS1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Phenyl 1,3 Oxathiolane and Its Derivatives

Cyclocondensation Reactions

Cyclocondensation reactions represent a major strategy for the construction of the 1,3-oxathiolane (B1218472) ring system. These methods typically involve the formation of two new bonds in a single operational step, starting from acyclic precursors.

Aldehyde-Thiol Cyclocondensation Approaches

The reaction between an aldehyde and a thiol is a fundamental and widely utilized method for synthesizing 1,3-oxathiolanes. nih.gov This approach generally involves the condensation of an aldehyde with a molecule containing a thiol and a hydroxyl group, such as 2-mercaptoethanol (B42355), or a derivative thereof.

A common procedure involves the acid-catalyzed reaction of an aldehyde with 2-mercaptoethanol. For instance, the reaction of benzoyloxyacetaldehyde with 2-mercaptoethanol derivatives in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) in refluxing toluene (B28343) yields the corresponding 1,3-oxathiolane derivative. The mechanism proceeds through the initial formation of a hemithioacetal, which then undergoes intramolecular cyclization via dehydration to form the stable five-membered oxathiolane ring.

Kraus and Attardo developed a strategy for the synthesis of 2,5-disubstituted 1,3-oxathiolane intermediates through the cyclocondensation of anhydrous 4-nitrobenzyl glyoxylate (B1226380) with mercaptoacetaldehyde (B1617137) diethyl acetal (B89532) in refluxing toluene. nih.gov This reaction leads to a 5-ethoxy-1,3-oxathiolane derivative, which can be further modified. nih.gov

| Aldehyde | Thiol Component | Catalyst/Conditions | Product | Yield | Reference |

| Benzoyloxyacetaldehyde | 2-Mercaptoethanol derivative | p-TSA, toluene, reflux | Racemic 1,3-oxathiolane derivative | 60% | |

| 4-Nitrobenzyl glyoxylate | Mercaptoacetaldehyde diethyl acetal | Toluene, reflux | 5-Ethoxy-1,3-oxathiolane derivative | - | nih.gov |

| Benzaldehyde | Mercaptoacetic acid | Mukaiyama reagent, TEA, DMF, rt | 2-Phenyl-1,3-oxathiolan-5-one | Excellent | isca.me |

| Various aromatic aldehydes | Mercaptoacetic acid | DCC, TEA, THF, rt | 2-Aryl-1,3-oxathiolan-5-ones | up to 92% |

Mercaptoacetic Acid-Based Cyclocondensation Pathways

An alternative and efficient route to 1,3-oxathiolane derivatives, specifically 1,3-oxathiolan-5-ones, involves the use of mercaptoacetic acid (thioglycolic acid) and an aldehyde. This method is particularly valuable for creating derivatives with a carbonyl group at the 5-position of the oxathiolane ring.

A notable example is the one-pot synthesis of 2-aryl-1,3-oxathiolan-5-ones. This reaction involves treating an aromatic aldehyde with mercaptoacetic acid in tetrahydrofuran (B95107) (THF) in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) as a dehydrating agent and triethylamine (B128534) (TEA) as a base. This method is advantageous due to its high yields (up to 92%), short reaction times, and the ease of purification, as the dicyclohexylurea byproduct precipitates out of the reaction mixture. The reaction proceeds through a two-step mechanism: nucleophilic attack of the thiol group on the aldehyde to form a hemithioacetal intermediate, followed by an intramolecular cyclization with the elimination of a water molecule, facilitated by DCC.

Another approach utilizes the Mukaiyama reagent for the synthesis of 1,3-oxathiolan-5-ones from aldehydes and mercaptoacetic acid. isca.me This method, performed in dimethylformamide (DMF) at room temperature, offers excellent yields and avoids the formation of byproducts that are difficult to separate. isca.me The reaction of various aldehydes with mercaptoacetic acid in the presence of the Mukaiyama reagent and triethylamine proceeds cleanly and is typically complete within half an hour. isca.me

The direct condensation of an acetal with mercaptoacetic acid in the presence of a Lewis or protic acid has also been shown to be an effective method for preparing 2-substituted-1,3-oxathiolan-5-ones with high purity and yield by minimizing side product formation. google.com

Ring-Forming Reactions

Ring-forming reactions, which construct the heterocyclic ring from a precursor that already contains some of the required atoms and bonds, offer another versatile avenue to 5-phenyl-1,3-oxathiolane and its analogues.

Heteroannulation Strategies

Heteroannulation involves the formation of a heterocyclic ring by combining two or more fragments, where at least one fragment contributes heteroatoms to the new ring. A novel approach to synthesizing 1,3-oxathiolan-2-ylidenes involves a metal-free cascade [2+3] heteroannulation of α-enolic dithioesters with epoxides. thieme-connect.com This reaction is promoted by a non-nucleophilic base, cesium carbonate (Cs₂CO₃), at room temperature and results in the formation of two consecutive C-S and C-O bonds in a single step with high atom economy and yields. thieme-connect.com

Cyclization of Acyclic Precursors

The cyclization of specifically designed acyclic precursors is a powerful strategy for the synthesis of 1,3-oxathiolanes. This method provides a high degree of control over the substitution pattern of the final product.

One innovative route involves the use of sulfenyl chloride chemistry to construct the oxathiolane framework from acyclic precursors. acs.orgacs.org This "supply-centered synthesis" approach utilizes inexpensive and readily available starting materials like chloroacetic acid, vinyl acetate (B1210297), and sodium thiosulfate. acs.orgacs.org For example, methyl thioglycolate can be reacted with vinyl acetate in the presence of sulfuryl chloride. acs.org The sulfuryl chloride facilitates both the formation of a sulfenyl chloride and the α-chlorination of the ester. The resulting dichlorinated intermediate is then cyclized in the presence of water to form the desired oxathiolane ring. nih.govacs.orgacs.org

Another example is the synthesis of 5-aryl-2-imino-1,3-oxathiolanes from α-thiocyanate ketones. uniovi.es These precursors can be readily prepared from α-bromo ketones and then reduced and cyclized in a one-pot, three-step procedure to yield the target 2-imino-1,3-oxathiolane derivatives. uniovi.es

Stereoselective Synthesis of this compound Analogues

The development of stereoselective methods for the synthesis of 1,3-oxathiolane analogues is of paramount importance, particularly for pharmaceutical applications where a specific stereoisomer is often responsible for the desired biological activity.

Enzymatic methods have emerged as a powerful tool for achieving high stereoselectivity. Lipase-catalyzed dynamic kinetic resolution (DKR) has been successfully employed for the synthesis of enantiopure 1,3-oxathiolanes. nih.gov For instance, Zhang et al. developed a one-pot process using Trichosporon laibachii lipase (B570770) to catalyze the DKR of racemic hemithioacetals, achieving high yields and enantiomeric excess for the (R)-enantiomer. In this process, the lipase selectively acetylates one enantiomer while the other is continuously racemized, allowing for the theoretical conversion of the entire racemic mixture into a single enantiomer.

The use of chiral auxiliaries is another effective strategy. For example, the coupling of (+)-thiolactic acid with 2-benzoyloxyacetaldehyde using boron trifluoride etherate produces a diastereomeric mixture of oxathiolane acids, which can then be separated. nih.gov Similarly, chiral auxiliaries derived from lactic acid have been used to influence the stereochemical outcome of N-glycosylation reactions in the synthesis of nucleoside analogues containing a 1,3-oxathiolane ring. beilstein-journals.org

Furthermore, the stereoselective synthesis of steroidal 1,3-oxathiolanes has been achieved through various methods, including the reaction of steroidal epoxides. researchgate.net

| Method | Key Reagents/Catalyst | Stereocontrol | Product | e.e. / d.r. | Reference |

| Enzymatic Dynamic Kinetic Resolution | Trichosporon laibachii lipase, phenyl acetate | Kinetic resolution | (R)-5-acetoxy-1,3-oxathiolan-2-yl derivative | 96.5% ee | |

| Chiral Auxiliary | (+)-Thiolactic acid, BF₃·OEt₂ | Diastereoselective reaction | Diastereomeric oxathiolane acids | 1:2 dr | nih.gov |

| Chiral Lewis Acid | Zn(OAc)₂, (-)-sparteine | Enantioselective cyclocondensation | Enantioenriched 1,3-oxathiolane | 85% ee |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com This strategy is a powerful tool for achieving high levels of stereocontrol in the synthesis of complex molecules. numberanalytics.comnumberanalytics.com The process involves attaching the chiral auxiliary, performing the stereoselective reaction, and then removing the auxiliary to yield the desired enantiomerically pure product. numberanalytics.comnumberanalytics.com

In the context of 1,3-oxathiolane synthesis, chiral auxiliaries like L-menthol have been employed to control the stereochemistry of the oxathiolane ring. acs.org For instance, the synthesis of a key intermediate for the antiviral drugs lamivudine (B182088) and emtricitabine (B123318) utilizes L-menthol to direct the stereochemical outcome of a dynamic kinetic resolution (DKR), which is driven to completion by the selective crystallization of a single isomer. acs.org Another approach involves the use of chiral oxazolidinones, which can direct the stereoselective alkylation and aldol (B89426) reactions to create specific stereocenters that can be later cyclized to form the desired oxathiolane ring. wikipedia.org The choice of the chiral auxiliary and the reaction conditions are critical for achieving high diastereoselectivity in these syntheses. numberanalytics.com

Enzymatic Synthesis and Biocatalysis

Enzymatic methods have emerged as highly efficient and environmentally friendly alternatives for the synthesis of enantiopure 1,3-oxathiolanes. nih.gov These biocatalytic approaches often offer high stereoselectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods. nih.govlookchem.com

Lipases are among the most commonly used enzymes for the synthesis of 1,3-oxathiolane derivatives. nih.govsemanticscholar.org For example, Candida antarctica lipase B (CALB) and lipases from Trichosporon laibachii and Pseudomonas fluorescens have been successfully employed in the kinetic resolution of racemic 1,3-oxathiolane intermediates. nih.govrsc.orgsemanticscholar.org These enzymes can selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer. nih.gov Multi-enzymatic cascade reactions have also been developed, combining different enzymes to perform sequential reactions in a one-pot process, leading to highly enantiopure 1,3-oxathiolane precursors. nih.govlookchem.com

Dynamic Kinetic Resolution (DKR) Techniques

Dynamic kinetic resolution (DKR) is a powerful technique that combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. nih.govacs.org This approach has been successfully applied to the synthesis of enantiopure 1,3-oxathiolanes. researchgate.net

In a notable example, a one-pot DKR process for the synthesis of an enantiopure ((R)-5-acetoxy-1,3-oxathiolan-2-yl)ethyl benzoate (B1203000) was developed using immobilized lipase from Trichosporon laibachii. researchgate.netacs.org This process combines the reversible formation of a hemithioacetal with an enantiomer-selective lactonization catalyzed by the lipase, achieving a high yield (97.3%) and excellent enantiomeric excess (96.5% ee). acs.org Another DKR strategy involves the use of surfactant-treated subtilisin Carlsberg (STS) in combination with an organic base to catalyze the dynamic interconversion of a hemithioacetal and subsequent stereoselective ring-closure to afford a protected 1,3-oxathiolane with high yield. rsc.org These DKR techniques represent a highly efficient and atom-economical route to chiral 1,3-oxathiolane building blocks. acs.orgresearchgate.net

Regio- and Stereocontrol Mechanisms

Controlling the regio- and stereochemistry is paramount in the synthesis of this compound and its derivatives, as the biological activity of the final products often depends on a specific stereoisomer. nih.gov Various mechanisms are employed to achieve this control.

In enzymatic resolutions, the inherent stereoselectivity of the enzyme dictates the outcome. nih.gov For instance, the active site of a lipase can preferentially bind and catalyze the reaction of one enantiomer over the other, leading to a high enantiomeric excess of the product. acs.org In some cases, the choice of enzyme can even invert the stereochemical outcome. For example, using surfactant-treated subtilisin Carlsberg (STS) can favor the formation of the (2R,5R)-isomer of a 1,3-oxathiolane, while Candida antarctica lipase B (CALB) may predominantly yield the (2S,5S)-isomer. lookchem.com

In non-enzymatic approaches, chiral auxiliaries play a key role in directing the stereochemistry. wikipedia.org The steric bulk of the auxiliary can block one face of the molecule, forcing the incoming reagent to attack from the less hindered side, thus creating a specific stereocenter. wikipedia.org Lewis acids can also be used to form chelation complexes with the substrate, holding it in a rigid conformation that favors a particular stereochemical pathway during the reaction. nih.gov The choice of reagents and reaction conditions, such as solvent and temperature, can also significantly influence the regio- and stereoselectivity of the cyclization reaction.

Novel and Green Synthetic Protocols

Metal-Free Conditions

The development of metal-free synthetic methods is a significant goal in green chemistry to avoid the potential toxicity and environmental contamination associated with heavy metals. researchgate.netdokumen.pub For the synthesis of 1,3-oxathiolane derivatives, several metal-free approaches have been reported.

One such method involves the use of organocatalysts, such as Eosin Y, for the visible-light-mediated synthesis of 5-aryl-2-imino-1,3-oxathiolanes from styrenes and ammonium (B1175870) thiocyanate (B1210189). beilstein-journals.org This reaction proceeds under an air atmosphere and utilizes a low-energy visible light source, making it a mild and environmentally friendly process. beilstein-journals.orgacs.org Another approach employs a one-pot, three-step procedure starting from an α-bromo ketone to produce 2-imino-5-phenyl-1,3-oxathiolane using mild reaction conditions and inexpensive reagents without the need for a metal catalyst. uniovi.es Furthermore, catalyst-free conditions have been developed for the synthesis of related heterocyclic compounds, highlighting a trend towards more sustainable synthetic practices. researchgate.net

Environmentally Benign Methodologies

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to create more sustainable processes. whiterose.ac.uk This includes the use of aqueous reaction media, biocatalysis, and solvent-free conditions. nih.govuniovi.es

Enzymatic syntheses, as discussed earlier, are inherently green due to the use of biodegradable catalysts (enzymes) that operate under mild conditions, often in aqueous solutions. nih.govlookchem.com The use of immobilized enzymes further enhances the green credentials of these processes by allowing for easy separation and reuse of the biocatalyst. semanticscholar.org

Solvent-free reactions or the use of environmentally benign solvents like water or ethanol (B145695) are also key aspects of green methodologies. whiterose.ac.ukuniovi.es For example, the synthesis of α-thiocyanate ketones, precursors to 5-aryl-2-imino-1,3-oxathiolanes, has been successfully achieved in hydroalcoholic media in a very short reaction time and with high yields. uniovi.es Additionally, photocatalytic methods using visible light and air as an oxidant provide a green alternative to traditional oxidation methods that often rely on stoichiometric and potentially hazardous oxidizing agents. researchgate.net

Data Tables

Table 1: Enzymatic Synthesis of 1,3-Oxathiolane Derivatives

| Enzyme | Substrate(s) | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Trichosporon laibachii Lipase | 2-(phenylmethoxy)acetaldehyde, 1,4-dithiane-2,5-diol, phenyl acetate | ((R)-5-acetoxy-1,3-oxathiolan-2-yl)ethyl benzoate | 97.3 | 96.5 | acs.org |

| Surfactant-treated Subtilisin Carlsberg (STS) | Hemithioacetal | Protected 1,3-oxathiolane | 89 | Not Specified | rsc.org |

| Candida antarctica Lipase B (CALB) | Racemic 1,3-oxathiolane intermediate | Enantiopure 1,3-oxathiolane | >99 (conversion) | >99 | nih.gov |

| Mucor miehei Lipase | Racemic oxathiolane propionate (B1217596) derivative | (-)-enantiomer of oxathiolane | Not Specified | Not Specified | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 5 Phenyl 1,3 Oxathiolane Systems

Ring-Opening Reactions

The 1,3-oxathiolane (B1218472) ring is susceptible to opening due to the presence of both oxygen and sulfur heteroatoms. The weaker carbon-sulfur bonds, in comparison to carbon-oxygen bonds, make dithiolanes more prone to ring-opening reactions in acidic or oxidative environments.

An efficient method for the synthesis of 1,3-oxathiolane-2-thiones involves the reaction of oxiranes with carbon disulfide, promoted by a methoxide (B1231860) ion. organic-chemistry.org This reaction proceeds via the nucleophilic opening of the oxirane ring. organic-chemistry.org The proposed mechanism involves the addition of methoxide to carbon disulfide, which then attacks the oxirane. organic-chemistry.org This method has been shown to be effective for a variety of oxiranes, including those with aryl substituents, leading to high yields of the corresponding 5-substituted-1,3-oxathiolane-2-thiones. organic-chemistry.org

The table below summarizes the yields of 5-substituted-1,3-oxathiolane-2-thiones from the reaction of various oxiranes with carbon disulfide.

| Oxirane Reactant | Product | Yield (%) |

| Styrene (B11656) oxide | 5-Phenyl-1,3-oxathiolane-2-thione | 94 |

| Propylene oxide | 5-Methyl-1,3-oxathiolane-2-thione | 92 |

| 1,2-Epoxybutane | 5-Ethyl-1,3-oxathiolane-2-thione | 90 |

| Cyclohexene oxide | 4,5-Tetramethylene-1,3-oxathiolane-2-thione | 86 |

| Data sourced from Yavari et al., 2008 organic-chemistry.org |

Cyclization Pathways and Rearrangement Processes

The formation of the 1,3-oxathiolane ring can be achieved through various cyclization pathways. One common method is the acid-catalyzed cyclocondensation of aldehydes with 2-mercaptoethanol (B42355). Another approach involves the reaction of α-thiocyanate ketones in a hydroalcoholic medium, which can then be converted to 2-imino-1,3-oxathiolanes. uniovi.es This process can be carried out as a one-pot, three-step procedure starting from an α-bromo ketone. uniovi.es

Rearrangement processes have also been observed in systems containing the 1,3-oxathiolane moiety. For instance, N-aryl ketenimines with a 1,3-oxathiane (B1222684) substituent at the ortho position of the keteniminic nitrogen atom undergo a tandem sequence of a uzh.chresearchgate.net-H migration followed by a 6π-electrocyclic ring closure to form spiro[1,3-oxathiane-2,4′(3′H)quinolines]. researchgate.net While this specific example involves a 1,3-oxathiane, similar tandem processes involving uzh.chresearchgate.net-hydride shifts have been studied in 1,3-oxathiolane-substituted ketenimines, leading to complex heterocyclic structures. nih.gov

Reactions with Specific Reagents and Substrates

The reactivity of 2-methyl-2-phenyl-1,3-oxathiolan-5-one has been investigated with a variety of reagents, including α,β-unsaturated carbonyl compounds. researchgate.net For example, its reaction with 1,3-diphenyl-2-propen-1-one in the presence of a Lewis acid catalyst (CeCl₃·7H₂O) in boiling ethanol (B145695)/water resulted in a Michael adduct. researchgate.net

The reaction of 3H-isobenzofuran-1-thione with (R)-2-phenyloxirane in the presence of SiO₂ leads to the formation of diastereoisomeric spirocyclic 1,3-oxathiolanes. uzh.ch Similarly, the SnCl₄-catalyzed reaction of (-)-thiofenchone with (R)-2-phenyloxirane yields spirocyclic 4-phenyl-1,3-oxathiolanes. scispace.com

Elucidation of Reaction Mechanisms

Understanding the mechanisms of these reactions is crucial for controlling product formation and stereoselectivity.

SN2-Type Mechanism in 1,3-Oxathiolane Formation

The formation of 1,3-oxathiolanes from the reaction of thioketones with oxiranes, catalyzed by Lewis acids, is proposed to proceed through an SN2-type mechanism. uzh.ch In this concerted, single-step reaction, a nucleophile attacks an electrophilic carbon, leading to the simultaneous formation of a new bond and the breaking of the bond to the leaving group. pressbooks.pubspcmc.ac.in

In the case of 2-phenyloxirane, the nucleophilic sulfur atom of the thioketone preferentially attacks the C(2) carbon, resulting in an inversion of configuration to yield the 4-phenyl-substituted product. uzh.ch Conversely, with 2-alkyl-substituted oxiranes, the attack occurs at the C(3) position with retention of configuration, leading to the 5-substituted 1,3-oxathiolane. uzh.ch This regioselectivity is a key feature of the SN2 mechanism in this context. scispace.com

The table below illustrates the regioselectivity of the SN2 attack on different oxiranes.

| Oxirane | Site of Nucleophilic Attack | Product | Stereochemistry |

| (R)-2-Phenyloxirane | C(2) | (S)-4-Phenyl-1,3-oxathiolane | Inversion |

| (S)-2-Methyloxirane | C(3) | (S)-5-Methyl-1,3-oxathiolane | Retention |

| Data sourced from Heimgartner et al. uzh.chscispace.com |

Tandem Processes

Tandem reactions, also known as cascade reactions, involve multiple bond-forming events occurring in a single synthetic operation. N-[2-(1,3-Oxathiolan-2-yl)]phenyl ketenimines undergo a rare tandem process under thermal conditions. nih.gov This process is initiated by a 1,5-hydride shift from the acetalic hydrogen to the central carbon of the ketenimine, forming an o-azaxylylene intermediate. nih.gov This intermediate then undergoes a single-step conversion to ethylene (B1197577) and a 2,1-benzisothiazol-3-one. nih.gov This latter step is a complex transformation involving a 1,5-cyclization (S-N bond formation), recovery of aromaticity in the benzene (B151609) ring, and fragmentation of the oxathiolane ring to form a new carbonyl group. nih.gov

Computational studies using DFT have been instrumental in elucidating these complex mechanistic pathways, confirming that the uzh.chresearchgate.net-H shift is the rate-limiting step in the tandem sequence of N-aryl ketenimines bearing a 1,3-oxathiane unit. researchgate.net

Derivatization and Structural Modifications of the 5 Phenyl 1,3 Oxathiolane Core

Synthesis of Substituted 5-Phenyl-1,3-oxathiolane Analogues

The synthesis of analogues of this compound has been achieved through several innovative methods, primarily by utilizing styrene (B11656) and its derivatives as starting materials. These approaches allow for the introduction of various functional groups, particularly at the C2 position of the oxathiolane ring.

One prominent method involves the visible-light-mediated difunctionalization of styrenes. In this approach, styrenes react with ammonium (B1175870) thiocyanate (B1210189) in the presence of an organophotoredox catalyst, such as Eosin Y, under green LED irradiation. researchgate.net This reaction proceeds in open air at room temperature, involving a C-S bond formation followed by an intramolecular C-O heterocyclization, to produce 5-aryl-2-imino-1,3-oxathiolanes in high yields. researchgate.netbeilstein-journals.org The use of molecular oxygen from the air as an oxidant makes this a green and sustainable protocol. researchgate.net The reaction is tolerant of a range of substituents on the styrene ring, including both electron-donating and electron-withdrawing groups. beilstein-journals.org

Another key synthetic route involves the reaction of styrene with carbon disulfide (CS₂). Under photoredox catalysis with Eosin Y and basic conditions, styrenes react with cesium methyl xanthate (pre-formed from CS₂) to yield this compound-2-thiones. beilstein-journals.orgresearchgate.net This method provides direct access to the thione analogue of the oxathiolane core.

Furthermore, N-arylated analogues can be synthesized from the ring-opening of oxiranes (epoxides). The reaction of styrene oxide with aryl isothiocyanates, catalyzed by carbaldehyde oxime anions, proceeds smoothly at room temperature to afford N-(5-phenyl-1,3-oxathiolan-2-ylidene)arylamines in good yields. tandfonline.com This method offers a convenient route to 2-imino derivatives with specific N-aryl substituents. tandfonline.com

Lastly, [3+2] cycloaddition reactions provide a pathway to more complex analogues. Thiocarbonyl S-methanides, generated in situ, react with α,β-unsaturated trifluoromethyl ketones (chalcones) in a chemo- and regioselective manner to yield 5-styryl-5-trifluoromethyl-1,3-oxathiolanes. uzh.ch

| Starting Materials | Key Reagents/Catalysts | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Styrenes, Ammonium Thiocyanate | Eosin Y, Visible Light (Green LED), Air (O₂) | 5-Aryl-2-imino-1,3-oxathiolanes | Green, one-pot procedure at room temperature. | researchgate.netbeilstein-journals.org |

| α-Bromoacetophenones, Ammonium Thiocyanate | NaBH₄ | 5-Aryl-2-imino-1,3-oxathiolanes | Efficient one-pot, three-step process from readily available ketones. | uniovi.es |

| Styrenes, Carbon Disulfide | Eosin Y, Visible Light, Base | This compound-2-thiones | Photoredox-catalyzed route to C2-thione analogues. | beilstein-journals.orgresearchgate.net |

| Styrene Oxide, Aryl Isothiocyanates | Pyridine-2-carbaldehyde oxime | N-(5-Phenyl-1,3-oxathiolan-2-ylidene)arylamines | High-yield, one-pot synthesis of N-substituted imino derivatives. | tandfonline.com |

| Thiocarbonyl S-methanides, Trifluoromethyl Chalcones | Thermal (in situ generation) | 5-Styryl-5-trifluoromethyl-1,3-oxathiolanes | [3+2] cycloaddition for complex, fluorinated analogues. | uzh.ch |

Formation of Fused and Spirocyclic Systems

The this compound core can be elaborated into more complex molecular architectures, including fused and spirocyclic systems. These transformations often leverage the reactivity of functional groups appended to the oxathiolane ring.

The synthesis of fused heterocycles has been demonstrated through the reactivity of 1,3-oxathiolan-5-one (B1253419) derivatives. For example, the reaction of 2-methyl-2-phenyl-1,3-oxathiolan-5-one with ethyl bromoacetate (B1195939) in the presence of a base leads to the formation of a fused bicyclic system, 2-methyl-2-phenylfuro[3,2-d] Current time information in Bangalore, IN.rsc.orgoxathiol-5(6H)-one. tandfonline.comtandfonline.comresearchgate.net This reaction showcases the potential of the oxathiolan-5-one as a building block for creating fused ring structures through cyclization reactions. tandfonline.com

Spirocyclic systems containing the 1,3-oxathiolane (B1218472) moiety are of significant interest due to their prevalence in bioactive molecules. An innovative approach to spiro[indole-3,5'- Current time information in Bangalore, IN.rsc.orgoxathiolanes] involves the reaction of spiro[indole-3,2'-oxiranes] with thioacetamide (B46855). researchgate.net This reaction, catalyzed by lithium bromide (LiBr), proceeds via nucleophilic opening of the strained oxirane ring by the sulfur atom of thioacetamide, followed by intramolecular cyclization to form the 5'-membered oxathiolane ring spiro-fused to the oxindole (B195798) core. The use of ultrasound has been shown to improve both the reaction rate and yield compared to conventional heating or microwave irradiation. researchgate.net

General methods for creating spiro-oxathiolanes often involve the reaction of epoxides with thiocarbonyl compounds. For instance, the reaction of 1,2-epoxycycloalkanes with thiocarbonyl compounds can lead to the formation of spirocyclic 1,3-oxathiolanes. tandfonline.com Patents have also described Lewis acid-catalyzed cyclization of epoxy compounds to generate heterocyclic spiro systems, including those containing the oxathiolane ring. google.com

| Starting System | Key Reagents | Resulting System | Transformation Type | Reference |

|---|---|---|---|---|

| 2-Methyl-2-phenyl-1,3-oxathiolan-5-one | Ethyl bromoacetate, Base | 2-Methyl-2-phenylfuro[3,2-d] Current time information in Bangalore, IN.rsc.orgoxathiol-5(6H)-one | Fused System | tandfonline.comtandfonline.com |

| Spiro[indole-3,2'-oxiranes] | Thioacetamide, LiBr, Ultrasound | Spiro[indole-3,5'- Current time information in Bangalore, IN.rsc.orgoxathiolanes] | Spirocyclic System | researchgate.net |

| 1,2-Epoxycycloalkanes | Thiocarbonyl compounds | Spirocyclic 1,3-oxathiolanes | Spirocyclic System | tandfonline.com |

Development of this compound-Based Intermediates for Complex Scaffolds

The this compound ring is a valuable synthetic intermediate for constructing more complex molecules, particularly those with pharmaceutical relevance. Derivatives such as 2-imino-1,3-oxathiolanes and 1,3-oxathiolan-5-ones serve as versatile building blocks.

5-Aryl-2-imino-1,3-oxathiolanes, synthesized efficiently from styrenes or α-halo ketones, are recognized as important intermediates. uniovi.esrsc.org The imino group provides a reactive handle for further functionalization, allowing for the introduction of diverse substituents or for participation in subsequent ring-forming reactions. These compounds are valuable precursors in both organosulfur and heterocyclic chemistry. uniovi.es

The 1,3-oxathiolan-5-one core is another crucial intermediate. These compounds are considered key building blocks for the synthesis of bioactive molecules, including precursors to oxathiolanyl-nucleosides. tandfonline.com Although many examples focus on 2-aryl derivatives, the synthetic principles are applicable to the broader class of oxathiolan-5-ones. For instance, 2-(substituted aryl)-1,3-oxathiolan-5-ones are prepared by the cyclocondensation of an aromatic aldehyde and mercaptoacetic acid, using a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC).

The general oxathiolane framework is a cornerstone in medicinal chemistry, most notably in the synthesis of antiviral nucleoside analogues like Lamivudine (B182088) and Emtricitabine (B123318). nih.govacs.org While commercial syntheses often build the oxathiolane ring from acyclic precursors, the stability and defined stereochemistry of pre-formed oxathiolane intermediates make them attractive for constructing complex scaffolds. nih.gov For example, sulfenyl chloride chemistry has been developed to construct the oxathiolane framework from simple starting materials like chloroacetic acid and vinyl acetate (B1210297), highlighting the ring's role as a central intermediate in multi-step syntheses. acs.org The development of routes to functionalized oxathiolanes, including those with phenyl substituents, is driven by their utility as precursors to high-value, complex target molecules. acs.org

Spectroscopic Characterization Methodologies for 5 Phenyl 1,3 Oxathiolane Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 5-phenyl-1,3-oxathiolane, providing data on the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound derivatives displays characteristic signals for the phenyl and oxathiolane ring protons. For instance, in a study of spirocyclic 1,3-oxathiolanes, the protons of the phenyl group typically appear as a multiplet in the aromatic region (around 7.21–7.51 ppm). The protons on the oxathiolane ring exhibit distinct chemical shifts and coupling patterns depending on their position and stereochemistry. For example, the methine proton at C5' has been observed as a multiplet around 4.64–4.70 ppm, while the diastereotopic protons at C4' appear as doublets of doublets at approximately 3.03–3.36 ppm. uzh.ch

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The phenyl carbons resonate in the downfield region (typically ~121.0–139.4 ppm). uzh.ch The carbons of the oxathiolane ring appear at higher field strengths. For example, the C5' carbon has been reported at approximately 78.9–81.2 ppm, and the C4' carbon at around 40.3–41.6 ppm. uzh.ch

Nuclear Overhauser Effect Spectroscopy (NOESY): 2D-NOESY experiments are crucial for determining the relative stereochemistry of diastereoisomers. This technique identifies protons that are close in space. For example, in the analysis of diastereoisomeric spirocyclic 1,3-oxathiolanes, a cross-signal between a proton on the phenyl-bearing ring system and a proton on the oxathiolane ring (e.g., H–C(5')) can establish their cis or trans relationship. uzh.ch This method, along with other 2D NMR techniques like HSQC and HMBC, allows for the unambiguous assignment of the relative configurations of the products. uzh.ch NOESY can also be used to confirm the structure of more complex fused systems derived from 1,3-oxathiolan-5-ones. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Assignment | ¹H Chemical Shift (δ) ppm | ¹³C Chemical Shift (δ) ppm | Reference |

|---|---|---|---|

| Phenyl H | 7.21–7.51 (m) | - | uzh.ch |

| Phenyl C | - | 121.0–139.4 | uzh.ch |

| H-C(5') | 4.64–4.70 (m) | - | uzh.ch |

| C(5') | - | 78.9–81.2 | uzh.ch |

| H-C(4') | 3.03–3.36 (m) | - | uzh.ch |

| C(4') | - | 40.3–41.6 | uzh.ch |

Note: The data represents typical ranges observed for diastereomeric spirocyclic 1,3-oxathiolanes. 'm' denotes a multiplet. Data recorded in CDCl₃.

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight and elemental composition of this compound and its derivatives.

Mass Spectrometry (MS): Electron Spray Ionization (ESI-MS) is a common method for analyzing these compounds. The mass spectrum typically shows the protonated molecule [M+H]⁺ or adducts with ions like sodium [M+Na]⁺. For example, the ESI-MS of a spirocyclic 1,3-oxathiolane (B1218472) showed a prominent peak for the sodium adduct [M+Na]⁺ at m/z 231. uzh.ch The fragmentation patterns observed in the mass spectrum can provide structural information. The fragmentation of 1,3-oxathiolanes often involves cleavage of the ring. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. This is crucial for confirming the identity of newly synthesized derivatives and distinguishing between isomers. For instance, HRMS (ESI-TOF) was used to confirm the elemental composition of this compound-2-thione. semanticscholar.org

Table 2: Mass Spectrometry Data for this compound Derivatives

| Compound | Ionization Method | Observed Ion (m/z) | Calculated Mass | Reference |

|---|---|---|---|---|

| Spiro[1,3-dihydroisobenzofuran-1,2′- uzh.choxathiolane] derivative | ESI-MS | 231 ([M+Na]⁺) | - | uzh.ch |

| This compound-2-thione | HRMS (ESI-ToF) | [M+Na]⁺ | C₁₁H₁₂O₂S₂Na: 263.0171 | semanticscholar.org |

| 2-phenyl-1,3-oxathiolan-5-one | MS | 181 | - |

Note: The specific derivative and experimental conditions influence the observed ions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

In the IR spectrum of this compound derivatives, characteristic absorption bands can be observed. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl ring are found in the 1450–1600 cm⁻¹ region. oup.comacs.org The C-O bond stretching within the oxathiolane ring usually gives rise to absorptions in the 1050-1150 cm⁻¹ range. specac.com The presence of other functional groups, such as a carbonyl (C=O) in 1,3-oxathiolan-5-one (B1253419) derivatives, will result in a strong absorption band around 1710 cm⁻¹. specac.com

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretching | > 3000 | wpmucdn.com |

| Aromatic C=C | Stretching | 1450 - 1600 | acs.orgwpmucdn.com |

| C-O (ether) | Stretching | 1050 - 1150 | specac.com |

| C=O (lactone) | Stretching | ~1710 | specac.com |

Note: The exact frequencies can vary depending on the specific molecular structure and sample state (e.g., KBr pellet, film).

X-ray Crystallographic Analysis for Absolute Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry.

For chiral molecules like this compound, obtaining a single crystal suitable for X-ray diffraction allows for the unambiguous assignment of the configuration (R or S) at each stereocenter. d-nb.info This technique has been successfully applied to various derivatives of 1,3-oxathiolane to establish their absolute configurations. uzh.chnih.govscispace.com For instance, the structure and absolute configuration of diastereoisomeric spirocyclic 1,3-oxathiolanes were confirmed by X-ray analysis, which was crucial for understanding the stereochemical course of their synthesis. uzh.ch Although obtaining suitable crystals can be a challenge, this method provides irrefutable proof of the molecular structure. d-nb.info

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for separating enantiomers and determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound. uma.es

This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times (RT). mdpi.com For derivatives of this compound, chiral HPLC is used to verify the success of enantioselective syntheses or resolution processes. beilstein-journals.orgnih.gov For example, the enantiomeric excess of spirocyclic 1,3-oxathiolane products was determined to be greater than 99% using analytical HPLC with a Chiralcel OD-H column. uzh.ch The choice of the chiral column and the mobile phase composition are critical for achieving good separation of the enantiomers. uma.esmdpi.com

Theoretical and Computational Investigations on 5 Phenyl 1,3 Oxathiolane

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic molecules. scispace.comaps.org Although specific DFT studies on the unsubstituted 5-phenyl-1,3-oxathiolane are not widely documented in the provided search results, research on closely related derivatives provides a framework for understanding its electronic characteristics. For instance, DFT modeling has been applied to analyze the chemical reactivity of compounds like 2-methyl-2-phenyl-1,3-oxathiolan-5-one. researchgate.nettandfonline.com

DFT calculations typically focus on optimizing the molecular geometry to find the lowest energy structure and then computing various electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A large gap suggests high stability, while a small gap indicates a higher propensity to react.

Another important aspect analyzed through DFT is the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). In a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, MEP analysis revealed that the nitrogen atoms of the oxadiazole ring are the most likely sites for electrophilic attack. ajchem-a.com For this compound, similar calculations would likely highlight the sulfur and oxygen atoms as regions of high electron density.

In studies of other sulfur-containing heterocyclic compounds, DFT calculations have been used to analyze the contribution of different atomic orbitals to the valence and conduction bands. For example, in 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, the upper valence band is primarily formed by sulfur p-states, which significantly influences the electronic properties. rsc.org

Table 1: Representative Electronic Properties from DFT Studies on Related Heterocyclic Compounds

| Compound | Method/Basis Set | HOMO Energy | LUMO Energy | Energy Gap (ΔE) | Key Finding |

|---|---|---|---|---|---|

| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | DFT/B3LYP/6-311++G(d,p) | - | - | - | Good kinetic stability indicated by HOMO-LUMO analysis. ajchem-a.com |

| 3-Phenylamino-4-phenyl-1,2,4-triazole-5-thione | PBE-GGA / EV-GGA | - | - | 3.1 eV | Indirect energy gap; upper valence band mainly formed by S-p states. rsc.org |

| 2-Methyl-2-phenyl-1,3-oxathiolan-5-one | - | - | - | - | DFT modeling was used to assist in understanding its chemical reactivity. researchgate.nettandfonline.com |

Note: Specific energy values for the compounds are not always provided in the abstracts. The table reflects the type of data generated in such studies.

Molecular Modeling and Conformational Analysis

Molecular modeling is essential for studying the three-dimensional structure and conformational preferences of cyclic molecules. google.com The 1,3-oxathiolane (B1218472) ring is a five-membered heterocycle which, like cyclopentane, is not planar. It typically adopts puckered conformations, such as envelope or twist forms, to minimize steric and torsional strain. The presence of two different heteroatoms, sulfur and oxygen, introduces asymmetry into the ring's geometry due to their different atomic radii and bond lengths/angles.

In this compound, the bulky phenyl group at the C5 position significantly influences the conformational equilibrium. The phenyl group can exist in either an axial or an equatorial-like position relative to the general plane of the oxathiolane ring. Computational energy calculations can determine the relative stability of these conformers. Generally, substituents on small rings prefer an equatorial orientation to minimize steric hindrance.

Molecular modeling studies on related nucleoside analogues containing the oxathiolane ring, such as Lamivudine (B182088) (3TC), have shown how the conformation of the ring and its substituents is critical for biological activity. In these studies, induced fit docking simulations revealed that the oxathiolane ring's pucker and the orientation of its substituents are crucial for how it fits into the active site of viral enzymes. These findings underscore the importance of conformational analysis in understanding the molecule's interactions.

Computational Studies of Reaction Mechanisms

Computational studies are invaluable for elucidating complex reaction mechanisms that are difficult to probe experimentally. For reactions involving the 1,3-oxathiolane ring, DFT calculations have been used to map potential energy surfaces, identify transition states, and calculate activation barriers, thereby providing a detailed mechanistic picture.

One notable study investigated the thermal rearrangement of N-[2-(1,3-oxathiolan-2-yl)]phenyl ketenimines. nih.gov A DFT analysis revealed a tandem mechanism starting with a 1,5-hydride shift from the oxathiolane ring to the ketenimine. This is followed by a complex step involving a 1,5-cyclization (S-N bond formation) and fragmentation of the oxathiolane ring, which extrudes ethylene (B1197577) to form a 2,1-benzisothiazol-3-one product. The calculations showed that this pathway was kinetically and thermodynamically favored over an alternative 6π-electrocyclization. nih.gov

Other computational work has explored the formation of the 1,3-oxathiolane ring itself. The reaction between oxiranes and thioketones can be catalyzed by Lewis acids to yield 1,3-oxathiolanes. scispace.com The mechanism and stereochemical outcome of this ring-enlargement reaction have been rationalized through mechanistic proposals that consider the mode of nucleophilic attack by the sulfur atom on the oxirane ring. scispace.com Additionally, the potential for using thiocarbonyl ylides in [3+2]-cycloaddition reactions to create 1,3-oxathiolane rings has been recognized, presenting another area where computational studies can predict reactivity and selectivity. beilstein-journals.org

These examples demonstrate how computational chemistry provides deep mechanistic insights into both the synthesis and subsequent reactions of the 1,3-oxathiolane system, clarifying the roles of intermediates and transition states.

Advanced Applications of 5 Phenyl 1,3 Oxathiolane in Organic Synthesis

Role as Versatile Chiral Building Blocks

In asymmetric synthesis, where the three-dimensional arrangement of atoms is crucial, chiral auxiliaries and building blocks are indispensable tools for controlling the stereochemical outcome of a reaction. wikipedia.org The enantiomerically pure 1,3-oxathiolane (B1218472) core has been identified as an important chiral building block, particularly because its stereochemistry directs the formation of the desired stereoisomer in subsequent reactions, such as the N-glycosylation step in nucleoside synthesis. nih.gov

A significant focus of research has been the development of methods to obtain these oxathiolane derivatives in high enantiomeric purity. Key strategies include:

Enzymatic Kinetic Resolution: This technique uses enzymes, most commonly lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. For instance, racemic oxathiolane propionate (B1217596) derivatives have been resolved using Mucor miehei lipase (B570770), which selectively hydrolyzes one enantiomer, leaving the other enriched. nih.gov Multi-enzymatic cascade protocols have also been developed, using enzymes like Candida antarctica lipase B (CAL-B) to produce enantiopure 1,3-oxathiolane precursors with high efficiency and stereoselectivity. nih.gov

Dynamic Kinetic Resolution (DKR): This powerful method converts a racemic starting material entirely into a single, desired enantiomer. nih.gov It combines a rapid, reversible racemization of the starting material with an irreversible, enzyme-catalyzed reaction that selectively consumes one of the enantiomers. nih.govresearchgate.net Zhang and co-workers developed a one-pot DKR process for synthesizing enantiopure 1,3-oxathiolan-5-ones using a lipase from Trichosporon laibachii. nih.govresearchgate.net This approach combines reversible hemithioacetal formation with an irreversible lipase-catalyzed cyclization to achieve high yields and enantiomeric excess. nih.govresearchgate.net

Stereoselective Synthesis: Direct synthesis of a single stereoisomer can be achieved through stereoselective reactions. The Lewis acid-catalyzed reaction between thioketones and oxiranes, for example, proceeds with high regio- and stereoselectivity via an SN2-type mechanism to form 1,3-oxathiolanes. uzh.chscispace.com The stereochemical outcome can be influenced by the substitution pattern on the oxirane. uzh.ch

The use of chiral auxiliaries, which are temporarily incorporated into the molecule, is another common strategy. In the synthesis of an intermediate for the antiviral drug Lamivudine (B182088), L-menthol is used as a chiral auxiliary to control the stereochemistry during a dynamic kinetic resolution, which is driven to completion by the selective crystallization of the desired isomer. acs.orgresearchgate.net

| Method | Enzyme/Catalyst | Key Transformation | Significance | Reference |

|---|---|---|---|---|

| Enzymatic Resolution | Mucor miehei lipase | Selective hydrolysis of a racemic oxathiolane propionate derivative. | Provides an enantioenriched precursor for nucleoside analogues. | nih.gov |

| Multi-enzymatic Cascade | Candida antarctica lipase B (CAL-B) and Subtilisin Carlsberg (STS) | Stereocontrolled formation of the 1,3-oxathiolane ring from achiral starting materials. | Enables asymmetric synthesis of precursors for Lamivudine. | nih.gov |

| Dynamic Covalent Kinetic Resolution | Trichosporon laibachii lipase | One-pot synthesis of enantiopure ((R)-5-acetoxy-1,3-oxathiolan-2-yl)methyl benzoate (B1203000). | Combines reversible hemithioacetal formation with enantioselective lactonization, achieving high enantiomeric excess (96.5% ee). | nih.gov |

| Asymmetric Synthesis with Chiral Auxiliary | L-Menthol | Controls stereochemical outcome of a dynamic kinetic resolution via selective crystallization. | A key step in the commercial synthesis of an intermediate for Lamivudine and Emtricitabine (B123318). | acs.orgresearchgate.net |

Intermediates in the Synthesis of Complex Molecules

The 1,3-oxathiolane ring is a crucial structural motif in several complex pharmaceutical agents. Its role as a key intermediate is best exemplified by its presence in the blockbuster antiretroviral drugs Lamivudine (3TC) and Emtricitabine (FTC), which are essential components in the treatment of HIV and Hepatitis B. nih.govacs.orgresearchgate.net

The manufacturing route for these drugs heavily relies on the synthesis of an optically pure 2-(hydroxymethyl)-1,3-oxathiolane derivative. acs.orgresearchgate.net A widely used industrial synthesis involves the reaction of L-menthyl glyoxylate (B1226380) (using L-menthol as a chiral auxiliary) with 1,4-dithiane-2,5-diol. acs.org This process utilizes a dynamic kinetic resolution, where the desired diastereomer selectively crystallizes from the reaction mixture, driving the equilibrium to afford a high yield of the enantiomerically pure intermediate. acs.orgresearchgate.net

Recognizing the importance of these intermediates, alternative and potentially more cost-effective synthetic routes have been explored. A "supply-centered synthesis" approach developed by Snead and coworkers focused on using inexpensive, commodity starting materials. acs.orgresearchgate.net Their novel route constructs the oxathiolane ring from chloroacetic acid, vinyl acetate (B1210297), and sodium thiosulfate. researchgate.net A key step involves the use of sulfenyl chloride chemistry to form a critical sulfur-carbon bond, ultimately leading to the desired oxathiolane intermediate after cyclization in water. nih.govacs.org

The utility of 1,3-oxathiolanes as intermediates extends beyond antiviral agents. They have also been incorporated into complex steroidal structures. In one study, steroidal epoxides were reacted with thioacetamide (B46855) in the presence of lithium bromide as a catalyst. This reaction afforded substituted steroidal 1,3-oxathiolanes selectively and in high yields through a process involving a double SN2 inversion on the epoxide ring.

| Starting Epoxide | Product | Yield | Melting Point | Reference |

|---|---|---|---|---|

| 5,6α-epoxy-5α-cholestane | 5α-cholestan-2'-amino, 2'-methyl-1',3'-oxathiolane | 80% | 84°C | |

| 3β-acetoxy-5,6α-epoxy-5α-cholestane | 3β-acetoxy-5α-cholestan-2'-amino, 2'-methyl-1',3'-oxathiolane | 85% | 92°C | |

| 3β-chloro-5,6α-epoxy-5α-cholestane | 3β-chloro-5α-cholestan-2'-amino, 2'-methyl-1',3'-oxathiolane | 83% | 100°C |

Strategies for Constructing Nucleoside Analogues Based on the 1,3-Oxathiolane Framework

The discovery that replacing the furanose sugar of natural nucleosides with a 1,3-oxathiolane ring could lead to potent antiviral agents marked a significant breakthrough in medicinal chemistry. nih.govnih.gov These analogues, such as Lamivudine, function as nucleoside reverse transcriptase inhibitors, effectively terminating the replication of viral DNA. A critical aspect of their biological activity is stereochemistry; often, the "unnatural" L-enantiomer exhibits higher antiviral activity and lower cellular toxicity compared to the D-enantiomer. nih.gov

The synthesis of these vital therapeutic agents presents several challenges, primarily centered around the construction of the 1,3-oxathiolane ring and its stereoselective coupling with a nucleobase (N-glycosylation). nih.govnih.gov

Key synthetic strategies include:

Synthesis from Carbohydrate Precursors: Enantiomerically pure oxathiolane intermediates can be synthesized from chiral pool starting materials like carbohydrates. For example, Jeong et al. reported the synthesis of an enantiomerically pure L-oxathiolane acetate intermediate starting from L-gulose. nih.gov This key intermediate was then condensed with a variety of pyrimidine (B1678525) and purine (B94841) bases to generate a series of L-nucleoside analogues for anti-HIV testing. nih.gov

Stereoselective Glycosylation: The formation of the C-N glycosidic bond that links the oxathiolane "sugar" to the nucleobase must be carefully controlled to produce the desired β-anomer, which is typically the more active isomer. Liotta and co-workers demonstrated that using a Lewis acid like stannic chloride (SnCl₄) can promote the exclusive formation of the β-anomer. nih.gov The proposed mechanism involves an in situ chelation process where the Lewis acid coordinates to both the ring oxygen and the C2-substituent of the oxathiolane intermediate, directing the incoming silylated nucleobase to attack from the opposite face. nih.gov

Structure-Activity Relationship (SAR) Studies: The modular nature of this synthetic approach allows for the creation of libraries of nucleoside analogues. By systematically modifying the nucleobase (e.g., thymine, cytosine, 5-fluorocytosine (B48100), adenine) and evaluating the resulting compounds for antiviral activity, researchers can establish clear structure-activity relationships. nih.gov This data is crucial for designing new compounds with improved potency and pharmacological profiles. For example, studies on L-oxathiolane nucleosides revealed that a 5-fluorocytosine derivative was the most potent among a series of pyrimidine and purine analogues tested against HIV-1. nih.gov

| Nucleobase | Compound Name | Antiviral Potency (EC₅₀ in µM) | Reference |

|---|---|---|---|

| Cytosine | (-)-β-L-3TC | 0.0017 | nih.gov |

| 5-Fluorocytosine | (-)-β-L-5-F-ddC | 0.0049 | nih.gov |

| Adenine | (-)-β-L-ddA | 0.25 | nih.gov |

| Guanine | (-)-β-L-ddG | 2.5 | nih.gov |

| Uracil | (-)-β-L-ddU | >100 | nih.gov |

| Thymine | (-)-β-L-ddT | >100 | nih.gov |

Q & A

Q. How is this compound utilized in synthesizing bioactive heterocycles?

- Methodological Answer : The compound serves as a precursor for fused heterocycles. For example, coupling with 1,3,4-oxadiazole derivatives (via nucleophilic substitution at the sulfur atom) yields antimicrobial agents. Reaction with nitriles or ketones under basic conditions generates thioether-linked pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.